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molecular formula C17H19NO B8504735 2-(N-isopropylamino)-4-methylbenzophenone

2-(N-isopropylamino)-4-methylbenzophenone

Cat. No. B8504735
M. Wt: 253.34 g/mol
InChI Key: PFUUEZRQEPXGQU-UHFFFAOYSA-N
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Patent
US04083871

Procedure details

To a solution of 21.1 gms. of 2-amino-4-methylbenzophenone in 100 mls. of acetone is added 100 mls. of glacial acetic acid. The solution is cooled to 20° C. With stirring, and by portionwise addition, 10 gms. of sodium borohydride is added to the solution over a period of 70 minutes. After the addition, the solution is stirred for an additional 20 minutes at 20° C., and extracted with 100 mls. of chloroform and 50 mls. of water. The aqueous phase is extracted twice using 50 mls. of chloroform each time. All the chloroform solutions are then combined and treated with 150 mls. of 20% ammonium hydroxide. The chloroform phase is dried over magnesium sulphate, filtered and concentrated by distillation to a constant weight of 25 gms or a crude 99% yield of 2-(N-isopropylamino)-4-methylbenzophenone, providing an actual yield of pure material of at least 90%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[CH3:17][C:18]([CH3:20])=O.[BH4-].[Na+]>C(O)(=O)C>[CH:18]([NH:1][C:2]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5])([CH3:20])[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by portionwise addition, 10 gms
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the solution is stirred for an additional 20 minutes at 20° C.
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mls
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice
ADDITION
Type
ADDITION
Details
treated with 150 mls
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by distillation to a constant weight of 25 gms

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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